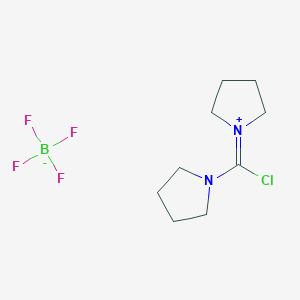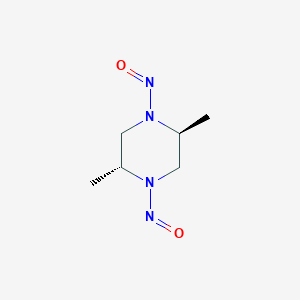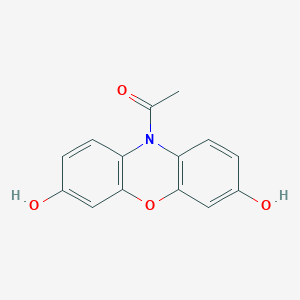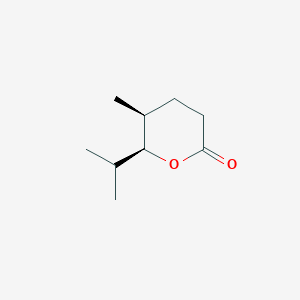
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known by its common name, Levomilnacipran, and is classified as a selective serotonin and norepinephrine reuptake inhibitor (SNRI).
Wirkmechanismus
The mechanism of action of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps regulate mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, which is a neurotransmitter that plays a crucial role in reward and motivation. It has also been shown to decrease the levels of cortisol, which is a hormone that is associated with stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for the serotonin and norepinephrine transporters, which makes it an ideal candidate for studying the effects of these neurotransmitters. However, one of the limitations of using (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one in lab experiments is its potential toxicity. The compound has been shown to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one. One potential direction is the development of more selective and potent (5S,6S)-5-Methyl-6-propan-2-yloxan-2-ones. Another direction is the study of the long-term effects of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one on the brain and body. Additionally, the compound could be studied for its potential applications in the treatment of other disorders, such as chronic pain and addiction.
Conclusion:
In conclusion, (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one is a chemical compound that has shown promise in the treatment of various disorders. The compound has been extensively studied for its potential applications in depression, anxiety, and chronic pain. The synthesis method involves the reaction between 5-methyl-6-propan-2-yl-2-oxo-1,3-oxazinane and lithium aluminum hydride. The mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. The compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one, including the development of more selective and potent (5S,6S)-5-Methyl-6-propan-2-yloxan-2-ones and the study of its long-term effects.
Synthesemethoden
The synthesis of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one involves the reaction between 5-methyl-6-propan-2-yl-2-oxo-1,3-oxazinane and lithium aluminum hydride. The reaction yields the desired compound as a white crystalline solid with a melting point of 167-169°C.
Wissenschaftliche Forschungsanwendungen
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one has been extensively studied for its potential applications in the treatment of various disorders, including depression, anxiety, and chronic pain. The compound has been shown to be effective in regulating the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation.
Eigenschaften
IUPAC Name |
(5S,6S)-5-methyl-6-propan-2-yloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3/t7-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYOGLYWSZODQ-CBAPKCEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)O[C@H]1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
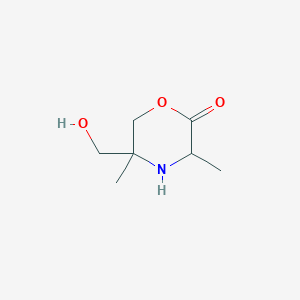
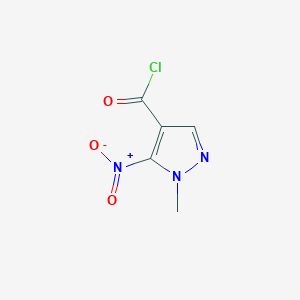
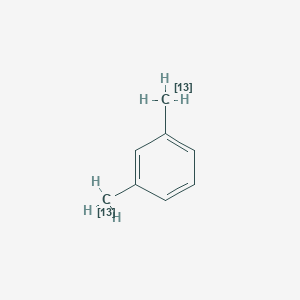
![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
